2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative characterized by a 3,4-dimethylphenylsulfonamido group attached to a phenyl ring and an N-(1-hydroxy-2-methylpropan-2-yl)acetamide moiety. The hydroxy group in the 2-methylpropan-2-yl chain may enhance solubility compared to purely lipophilic analogs, while the 3,4-dimethylphenylsulfonamido group could influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)sulfonylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14-5-10-18(11-15(14)2)27(25,26)22-17-8-6-16(7-9-17)12-19(24)21-20(3,4)13-23/h5-11,22-23H,12-13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBGAJGHRKHQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic compound classified within the sulfonamide family. Its unique structure comprises a sulfonamide moiety linked to an acetamide group, which suggests potential biological activities relevant to medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 390.5 g/mol. The compound's structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O4S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 1235341-47-5 |
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA synthesis in bacteria. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.
Anti-Cancer Activity
Recent studies have highlighted the potential anti-cancer properties of sulfonamide derivatives. Specifically, compounds that target specific enzymes involved in cancer cell proliferation have shown promise. For instance, research has demonstrated that similar sulfonamide derivatives can inhibit the expression of AIMP2-DX2, a protein associated with tumor growth .
Case Studies
- Study on Antibacterial Activity : A study conducted on various sulfonamide derivatives found that those with bulky aromatic groups exhibited enhanced activity against resistant bacterial strains. The compound was part of a broader investigation into structure-activity relationships (SAR) that aimed to optimize antibacterial efficacy.
- Anti-Cancer Mechanism : In another study focusing on sulfonamide derivatives, it was observed that certain compounds could induce apoptosis in cancer cells by modulating the MAPK signaling pathway. The specific mechanisms through which these compounds exert their effects are still under investigation but suggest a promising avenue for therapeutic development .
Synthesis and Chemical Reactions
The synthesis of 2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves several steps:
- Formation of Sulfonamide Linkage : This involves the reaction between an amine and a sulfonyl chloride.
- Acetamide Formation : The resulting sulfonamide is then reacted with an acetic acid derivative under controlled conditions.
Common solvents used in these reactions include dimethylformamide (DMF) and toluene, and purification methods may involve crystallization or chromatography to isolate the desired product .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of specific cellular pathways that promote cancer cell proliferation.
-
Mechanism of Action :
- The compound inhibits the expression of AIMP2-DX2, a protein associated with cancer cell survival and proliferation.
- In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
- Case Study :
Antibacterial Properties
Sulfonamide compounds are well-known for their antibacterial activity. This particular compound has shown effectiveness against a range of bacterial strains.
- Mechanism of Action :
- It acts by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Case Study :
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE).
-
Mechanism of Action :
- By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, which is beneficial for conditions like Alzheimer's disease.
- Case Study :
Summary of Biological Activities
| Activity Type | Mechanism of Action | Example Study | Result |
|---|---|---|---|
| Anticancer Activity | Inhibition of AIMP2-DX2 | Cancer Research | 50% tumor size reduction |
| Antibacterial Activity | Inhibition of dihydropteroate synthase | Comparative Study | MIC < 20 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase inhibition | Neuroprotective Study | IC50 < 5 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Related Acetamide Derivatives
Key Findings:
Substituent Effects on Solubility and Bioavailability: The hydroxy group in the target compound contrasts with the isopropyl groups in and , which are more lipophilic. The 3,4-dimethylphenylsulfonamido group introduces steric bulk compared to smaller substituents (e.g., methylsulfonyl in ), possibly affecting binding pocket interactions in enzymes or receptors .
Synthetic Utility :
- Like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , the target compound may serve as a precursor for heterocyclic compounds (e.g., thiadiazoles, piperazinediones) due to its sulfonamido and acetamide functionalities.
The tetrazolylsulfanyl group in demonstrates how bioisosteric replacements (tetrazole vs. hydroxy) can alter drug metabolism and target selectivity .
Research Implications and Limitations
- Gaps in Evidence: Direct pharmacological data for the target compound are absent in the provided sources.
- Contradictions : While sulfonamides generally enhance binding affinity (e.g., in ), excessive steric bulk from 3,4-dimethyl groups might reduce efficacy in some targets .
- Future Directions : Synthesis and testing of the target compound against receptors (e.g., GPCRs, ion channels) referenced in are warranted to validate hypotheses derived from structural comparisons.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reagents are involved?
The compound is synthesized via multi-step organic reactions, often involving sulfonamide formation and acetamide coupling. For example:
- Sulfonamide linkage : Reacting 3,4-dimethylbenzenesulfonyl chloride with a substituted aniline intermediate under basic conditions (e.g., K₂CO₃ or triethylamine) to form the sulfonamide core.
- Acetamide coupling : Using bromoacetyl bromide or chloroacetyl chloride with 1-hydroxy-2-methylpropan-2-amine in the presence of coupling agents like EDC/HOBt to form the acetamide moiety .
- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization. Yield optimization may require controlled temperature and inert atmospheres .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key peaks for sulfonamide (δ 7.5–8.0 ppm, aromatic protons) and acetamide (δ 1.2–1.5 ppm, methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~430–450) .
- Chromatography : TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) assess purity ≥95% .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KI for nucleophilic substitution) .
- Flow Chemistry : Continuous flow systems improve mixing efficiency and reduce side reactions in sulfonamide formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
Q. What strategies resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., sulfonamide oxygen interactions with adjacent phenyl groups) .
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G* level) with experimental data to validate conformers .
- Dynamic NMR : Analyze temperature-dependent spectra to probe rotational barriers in the acetamide group .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core Modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess sulfonamide bioactivity .
- Acetamide Variants : Substitute the 1-hydroxy-2-methylpropan-2-yl group with cyclic amines (e.g., piperidine) or hydroxylated alkyl chains to modulate solubility .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2) or cellular uptake studies (e.g., fluorescent tagging) .
Q. What methodologies address solubility challenges in pharmacokinetic studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (>61 µg/mL) .
- Prodrug Design : Introduce phosphate or ester groups at the hydroxyl moiety for improved bioavailability .
- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to guide solvent selection for in vivo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
